molecular formula C21H25ClO2 B12602390 {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone CAS No. 645420-48-0

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone

Cat. No.: B12602390
CAS No.: 645420-48-0
M. Wt: 344.9 g/mol
InChI Key: VBZALOCHXXAMAL-UHFFFAOYSA-N
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Description

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone is an organic compound with the molecular formula C21H25ClO2. It features a phenyl group attached to a methanone moiety, which is further substituted with an 8-chlorooctyl group and an oxyphenyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research .

Preparation Methods

The synthesis of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone typically involves a multi-step process. One common synthetic route starts with the preparation of 4-hydroxybenzophenone, which is then reacted with 8-chlorooctanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone stands out due to its unique combination of aromatic and aliphatic features. Similar compounds include:

    Benzophenone: Lacks the 8-chlorooctyl group and has different reactivity and applications.

    4-Hydroxybenzophenone: Similar structure but without the 8-chlorooctyl substitution, leading to different chemical properties.

    4-(Octyloxy)benzophenone:

Properties

CAS No.

645420-48-0

Molecular Formula

C21H25ClO2

Molecular Weight

344.9 g/mol

IUPAC Name

[4-(8-chlorooctoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C21H25ClO2/c22-16-8-3-1-2-4-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17H2

InChI Key

VBZALOCHXXAMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCl

Origin of Product

United States

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